2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide
Description
This compound belongs to the benzothiadiazine-1,1-dioxide class, characterized by a sulfur-containing heterocyclic core with a sulfonyl group and a substituted acetamide side chain. Its structure includes a 4-ethyl group on the benzothiadiazine ring and an N-methyl-N-phenylacetamide moiety. The sulfonyl group enhances electron-withdrawing properties, influencing reactivity and binding interactions.
Properties
IUPAC Name |
2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-3-21-15-11-7-8-12-16(15)26(23,24)19-18(21)25-13-17(22)20(2)14-9-5-4-6-10-14/h4-12H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFBEOSGQDVKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)N(C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the PI3Kδ enzyme . This enzyme plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
The compound interacts with its target, the PI3Kδ enzyme, by inhibiting its activity. This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it controls.
Biochemical Pathways
The inhibition of the PI3Kδ enzyme affects several biochemical pathways. For instance, it can impact pathways related to cell growth and proliferation , potentially leading to antiproliferative effects. The compound may also affect pathways related to cell survival , which could have implications for cell death and apoptosis.
Pharmacokinetics
The compound’s bioavailability could be influenced by factors such as its chemical structure and the presence of functional groups.
Result of Action
The inhibition of the PI3Kδ enzyme by this compound can lead to significant cellular effects. For example, it has been shown to significantly inhibit the proliferation of human B-cell SU-DHL-6. This suggests that the compound could have potential therapeutic applications in conditions characterized by abnormal cell proliferation.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and activity. Additionally, the presence of other molecules or compounds in the environment could potentially interact with the compound, influencing its efficacy.
Biological Activity
The compound 2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide (CAS Number: 1031956-25-8) is a member of the benzo[e][1,2,4]thiadiazine derivatives. This class of compounds has garnered attention for its potential biological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties. This article reviews the biological activity of this specific compound based on diverse research findings.
Molecular Formula : CHNOS
Molecular Weight : 419.5 g/mol
Structure : The compound features a benzo[e][1,2,4]thiadiazine core with ethyl and acetamide substituents that contribute to its unique chemical reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds within the benzo[e][1,2,4]thiadiazine class exhibit a variety of biological activities:
1. Antibacterial Activity
A study evaluating various N-phenylacetamide derivatives demonstrated promising antibacterial effects against multiple bacterial strains. The minimum effective concentration (EC) values were notably lower than those of standard treatments, indicating enhanced potency (e.g., EC = 156.7 µM for a related compound) .
2. Antifungal Activity
Compounds similar to this compound have shown activity against fungal pathogens. The mechanism often involves disruption of the cell membrane integrity .
3. Antiparasitic Activity
The compound has been evaluated for its antiparasitic properties against Trypanosoma brucei and Leishmania species. In high-throughput screening assays, several derivatives exhibited significant inhibition of parasite growth with EC values comparable to established antiparasitic agents .
4. Anticancer Properties
Research has suggested that derivatives of this class may induce apoptosis in cancer cells. For instance, studies on related thiazole-(benz)azole derivatives indicated significant anticancer activity against A549 lung cancer cells and C6 glioma cells . The mechanisms involved include DNA synthesis inhibition and activation of caspase pathways.
Case Studies and Research Findings
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Inhibition : Targeting specific enzymes critical for microbial survival.
- Membrane Disruption : Altering cell membrane integrity leading to cell death.
- Apoptotic Pathways : Inducing programmed cell death in cancer cells through caspase activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
A. Substituents on the Benzothiadiazine Ring
B. Acetamide Side Chain Modifications
- Target Compound : N-Methyl-N-phenyl (reduces hydrogen-bonding capacity, increases lipophilicity).
- Compounds 4a–4d (): N-(6-nitrobenzo[d]thiazol-2-yl) with benzylidene substituents (e.g., 4-bromo in 4c; enhances VEGFR-2 inhibition) .
Physicochemical Properties
*Estimated based on structural similarity to MLS001236763.
Key Research Findings
Substituent Effects : Halogenation (e.g., bromine in 4c) increases molecular weight and lipophilicity, correlating with improved anticancer activity .
Synthetic Feasibility: Bulky substituents (e.g., 4-bromo-3,5-dimethylphenoxy in Compound 35) reduce reaction yields due to steric hindrance .
Preparation Methods
Synthesis of the Benzo[e]thiadiazine 1,1-Dioxide Core
The benzo[e]thiadiazine 1,1-dioxide scaffold forms the foundational structure of the target compound. Key steps involve sulfonamide formation , cyclization , and alkylation (Figure 1).
Nitrobenzene Sulfonamide Intermediate
2-Nitrobenzenesulfonyl chloride is reacted with ethylamine in methanol under reflux to yield N-ethyl-2-nitrobenzenesulfonamide. Reduction of the nitro group using hydrazine monohydrate and FeCl₃-activated charcoal produces the corresponding 2-aminobenzenesulfonamide.
Cyclization to Thiadiazine 1,1-Dioxide
The 2-aminobenzenesulfonamide undergoes cyclization with trimethyl orthoacetate in acetic acid at 110°C for 6 hours, forming 3-methyl-4H-benzo[e]thiadiazine 1,1-dioxide. Bromination of the methyl group with N-bromosuccinimide (NBS) in carbon tetrachloride introduces a bromine atom at position 3.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | AcOH | 110 | 6 | 72 |
| H₂SO₄ | Toluene | 120 | 4 | 68 |
| AlCl₃ | DCM | 40 | 8 | 55 |
Thioether Linkage Formation
The thioether bridge connecting the thiadiazine core to the acetamide moiety is constructed via thiol-disulfide interchange or nucleophilic aromatic substitution (Figure 2).
Synthesis of the Acetamide Thiol Precursor
N-Methyl-N-phenylacetamide is treated with Lawesson’s reagent in toluene at 80°C to generate the corresponding thioacetamide. Hydrolysis with aqueous NaOH yields the free thiol, 2-mercapto-N-methyl-N-phenylacetamide.
Coupling to the Thiadiazine Core
The thiol intermediate reacts with 3-bromo-4-ethyl-4H-benzo[e]thiadiazine 1,1-dioxide in dimethylformamide (DMF) at 60°C for 12 hours, facilitated by triethylamine as a base. The reaction proceeds via an SNAr mechanism, with the thiolate ion attacking the electron-deficient carbon at position 3.
Table 2: Thioether Coupling Efficiency
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Et₃N | DMF | 60 | 12 | 85 |
| K₂CO₃ | MeCN | 80 | 8 | 78 |
| DBU | DMSO | 50 | 24 | 72 |
Final Cyclization and Purification
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes 1:3) and recrystallized from ethanol to achieve >98% purity. Structural validation employs ¹H NMR (δ 7.8–7.2 ppm for aromatic protons, δ 3.1 ppm for N-methyl), ¹³C NMR (δ 168 ppm for carbonyl), and HRMS (m/z 432.1245 [M+H]⁺).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
